3',5'-Dichloro-3-(2,4-dimethylphenyl)propiophenone
Overview
Description
3’,5’-Dichloro-3-(2,4-dimethylphenyl)propiophenone is a chemical compound with the molecular formula C17H16Cl2O . It has a molecular weight of 307.22 . The IUPAC name for this compound is 1-(3,5-dichlorophenyl)-3-(2,4-dimethylphenyl)-1-propanone .
Molecular Structure Analysis
The molecular structure of 3’,5’-Dichloro-3-(2,4-dimethylphenyl)propiophenone consists of a propanone group attached to a 3,5-dichlorophenyl group and a 2,4-dimethylphenyl group . The InChI code for this compound is 1S/C17H16Cl2O/c1-11-3-4-13 (12 (2)7-11)5-6-17 (20)14-8-15 (18)10-16 (19)9-14/h3-4,7-10H,5-6H2,1-2H3 .Scientific Research Applications
Molecular Structure and Crystal Packing
One study investigated the molecular structure of a related compound, focusing on the angle between different phenyl groups and the crystal packing stabilized by intermolecular hydrogen bonding. This research is significant for understanding the molecular geometry and potential applications in crystal engineering (Jasinski et al., 2007).
Chemical Reactions and Synthesis
A study detailed reactions of 3-dimethylamino-2,2-dimethyl-2H-azirine with various phenols and aryl halides, providing insights into chemical reactivity and potential synthesis pathways for related compounds (Chandrasekhar et al., 1977).
Crystallography
Another research focused on the crystallography of a similar compound, examining molecular interactions and the stability of the crystal structure, which is essential for material science applications (Bappalige et al., 2009).
Synthetic Applications
The compound's derivatives have been explored for facile synthesis and as precursors in organic chemistry, indicating potential for developing new synthetic routes and compounds (Chou & Tsai, 1991).
Polymerization Processes
Research has also been conducted on acylation and alkylation reactions involving related compounds in the context of polymer chemistry, suggesting applications in the synthesis of polymers (Kasturi & Damodaran, 1969).
Catalysis
A study explored tungsten(VI) complexes with aminobis(phenolato) ligands, highlighting the potential of related compounds in catalysis and material science (Lehtonen & Sillanpää, 2004).
properties
IUPAC Name |
1-(3,5-dichlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2O/c1-11-3-4-13(12(2)7-11)5-6-17(20)14-8-15(18)10-16(19)9-14/h3-4,7-10H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IERWXHGOCKIXFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCC(=O)C2=CC(=CC(=C2)Cl)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00644706 | |
Record name | 1-(3,5-Dichlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00644706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3',5'-Dichloro-3-(2,4-dimethylphenyl)propiophenone | |
CAS RN |
898794-52-0 | |
Record name | 1-(3,5-Dichlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00644706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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